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Introduction
Twistane, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a fascinating bridged polycyclic

hydrocarbon and a structural isomer of adamantane. Its name is derived from the twisted-boat

conformation of all three of its constituent cyclohexane rings. This unique, chiral D2-symmetric

structure imparts significant ring strain, leading to distinct thermodynamic properties that are of

considerable interest in the fields of theoretical chemistry, materials science, and drug

development. Understanding these properties is crucial for the design of novel molecules with

tailored stabilities and reactivities. This guide provides an in-depth analysis of the

thermodynamic properties of twistane, detailing both experimental and computational

methodologies for their determination.

Core Thermodynamic Properties
The thermodynamic stability of twistane is significantly lower than that of its isomer,

adamantane, due to its inherent strain energy. This is a direct consequence of the eclipsed and

gauche interactions forced by its rigid, twisted geometry. The key thermodynamic parameters

are summarized below.
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Property Twistane Adamantane Method

Enthalpy of Formation

(ΔHf°)
-1.7 kcal/mol -30.3 kcal/mol

Computational

(CCSD(T)/cc-pVQZ)

Strain Energy 26.1 kcal/mol 6.5 kcal/mol
Experimental/Comput

ational

Point Group

Symmetry
D2 Td Spectroscopic

Experimental Protocols
The determination of the thermodynamic properties of twistane and related compounds relies

on a combination of experimental and computational techniques. Below are detailed

methodologies for key experiments.

Determination of Enthalpy of Formation by Bomb
Calorimetry
The standard enthalpy of formation of a compound can be determined from its enthalpy of

combustion, which is measured using a bomb calorimeter.

Methodology:

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of purified twistane is

pressed into a pellet.

Bomb Setup: The pellet is placed in a quartz crucible within a high-pressure stainless steel

vessel, known as the "bomb." A known length of fuse wire is positioned to be in contact with

the sample. A small, known amount of distilled water (ca. 1 mL) is added to the bomb to

ensure saturation of the final atmosphere with water vapor.

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

It is then filled with pure oxygen to a pressure of approximately 30 atm.

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-

insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the
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initial temperature is recorded with high precision (to 0.001 °C).

Combustion: The sample is ignited by passing an electric current through the fuse wire. The

temperature of the water is recorded at regular intervals until it reaches a maximum and then

begins to cool.

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard

substance with a known heat of combustion, such as benzoic acid. The heat of combustion

of twistane is then calculated from the observed temperature rise, corrected for heat

exchange with the surroundings and the heat of combustion of the fuse wire. The enthalpy of

formation is subsequently derived using Hess's Law.

Structural Determination by Gas-Phase Electron
Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular

structure, including bond lengths and angles, of volatile compounds in the gas phase. This

information is crucial for understanding the structural origins of strain energy.

Methodology:

Sample Introduction: A sample of twistane is vaporized and introduced into a high-vacuum

chamber as a molecular beam.

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed

through the molecular beam, perpendicular to its path.

Diffraction Pattern Recording: The electrons are scattered by the molecules, creating a

diffraction pattern that is recorded on a detector (e.g., a photographic plate or a CCD

camera). The pattern consists of a series of concentric rings.

Data Analysis: The intensity of the scattered electrons is measured as a function of the

scattering angle. The experimental scattering data is then compared to theoretical scattering

patterns calculated for a model of the molecule. The geometric parameters of the model

(bond lengths, bond angles, and torsional angles) are refined to obtain the best fit to the

experimental data. This analysis yields the equilibrium geometry of the molecule in the gas

phase.
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Computational Protocols
Computational chemistry plays a vital role in determining and understanding the

thermodynamic properties of molecules like twistane, where experimental measurements can

be challenging.

Methodology:

Geometry Optimization: The three-dimensional structure of the twistane molecule is

optimized using quantum mechanical methods. A common and reliable method is Density

Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-

31G(d)).

Frequency Calculation: Vibrational frequency calculations are performed on the optimized

geometry to confirm that it represents a true energy minimum (no imaginary frequencies)

and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the

enthalpy and Gibbs free energy.

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a higher-level

ab initio method is employed, such as coupled-cluster theory with single, double, and

perturbative triple excitations (CCSD(T)) with a large basis set (e.g., cc-pVQZ). This is

performed on the geometry optimized at the lower level of theory.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using a

homodesmotic or isodesmic reaction scheme. These are hypothetical reactions where the

number and types of bonds are conserved on both sides of the equation, which helps in the

cancellation of systematic errors in the calculations. The enthalpy of reaction is calculated

from the computed electronic energies of the reactants and products. The known

experimental enthalpies of formation of the other species in the reaction are then used to

derive the enthalpy of formation of the target molecule (twistane). A theoretical analysis

utilizing homodesmotic equations and explicit computations as high as CCSD(T)/cc-pVQZ

has yielded an enthalpy of formation for twistane of -1.7 kcal mol-1[1].

Synthesis of Twistane: The Deslongchamps
Approach (1967)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://synarchive.com/syn/106
https://www.benchchem.com/product/b1239035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A notable synthesis of twistane was reported by Pierre Deslongchamps in 1967, which

proceeds via an intramolecular aldol condensation of a cis-decalin diketone. A workflow of this

synthesis is presented below.

Starting Material Step 1: Monoketalization Step 2: Reduction Step 3: Mesylation Step 4: Deprotection Step 5: Intramolecular Aldol Condensation Step 6: Wolff-Kishner Reduction

cis-Decalin-2,7-dione Triethyl orthoformate,
Ethanol, p-TsOH Monoketal Li, NH3 (liq.), THF, EtOH Ketal Alcohol MsCl, Pyridine Ketal Mesylate Oxalic acid, H2O, Ether Keto Mesylate NaH, Dioxane Twistanone H2NNH2, KOH, Ethylene Glycol Twistane

Click to download full resolution via product page

Caption: Deslongchamps' 1967 synthesis of twistane.

Conclusion
The thermodynamic properties of twistane are a direct reflection of its unique and strained

molecular architecture. Its higher enthalpy of formation and significant strain energy compared

to its more stable isomer, adamantane, make it a valuable subject for both experimental and

computational studies in physical organic chemistry. The detailed experimental and

computational protocols provided in this guide offer a framework for researchers to investigate

these and other properties of twistane and its derivatives. A thorough understanding of the

thermodynamics of such strained systems is essential for their potential application in the

development of high-energy materials and as scaffolds in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1239035#thermodynamic-properties-of-twistane-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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